(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
説明
(2E)-3-(3-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-nitrophenyl group on the β-carbon and a pyridin-3-yl moiety on the α-carbon. Chalcones are extensively studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via Claisen-Schmidt condensation, a well-established method for chalcone preparation . Its structure has been confirmed through spectroscopic techniques such as NMR and FTIR, with spectral data aligning with reported literature . The 3-nitro group and pyridine ring contribute to its electronic properties, making it a candidate for structure-activity relationship (SAR) studies and applications in medicinal chemistry.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)16(18)19/h1-10H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXAEXRZJMEIS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, also known by its CAS number 18451-70-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O3 |
| Molecular Weight | 254.24 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 422.3 ± 45.0 °C |
| LogP | 2.46 |
| Flash Point | 209.2 ± 28.7 °C |
Anticancer Potential
Recent studies have highlighted the anticancer potential of (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, particularly against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited notable antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the following IC50 values for (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.4 |
| SK-Hep-1 | 12.8 |
| NUGC-3 | 18.6 |
These results suggest that the compound may serve as a lead molecule for further development in cancer therapeutics.
The mechanism by which (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been shown to inhibit several targets including:
- Thymidylate Synthase
- Histone Deacetylases (HDACs)
- Telomerase Activity
These interactions contribute to its antiproliferative effects and highlight its potential as a multi-targeted anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it exhibits significant inhibitory effects against Gram-positive bacteria.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.
類似化合物との比較
Substituent Effects on Aromatic Rings
- Nitro Group Position: The 3-nitrophenyl substituent distinguishes this compound from analogs with 4-nitrophenyl groups (e.g., (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, ).
- Pyridinyl vs. Other Heterocycles : Replacing the pyridin-3-yl group with imidazopyridine () or furyl () modifies hydrogen-bonding capacity and aromatic stacking. Pyridine’s nitrogen atom enhances dipole interactions, whereas furan’s oxygen atom may reduce polarity .
Electronic Properties
- HOMO-LUMO Gaps : DFT studies on (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one () reveal that electron-withdrawing groups like nitro lower the LUMO energy, enhancing electrophilicity. The pyridin-3-yl group in the target compound likely exerts similar effects, facilitating charge transfer in photophysical applications .
- Comparison with Dimethylamino Derivatives: (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one () has a stronger electron-donating dimethylamino group, resulting in a narrower HOMO-LUMO gap (3.2 eV) compared to the target compound’s estimated gap (>4 eV) .
Antibacterial and Synergistic Effects
- AVMNB Chalcone: (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one () demonstrates synergistic antibacterial activity with ciprofloxacin against Staphylococcus aureus (MIC reduction by 64-fold).
- Methylated vs. Nitrated Chalcones: Non-piperazine chalcones with methyl or methoxy groups (e.g., compound 2p in ) show higher IC50 values (>70 μM) compared to nitro-substituted analogs. The target compound’s nitro group may enhance potency due to increased electrophilicity .
Antifungal and Antiparasitic Activity
- Benzodioxol Derivatives : (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one () exhibits antifungal activity against Trichophyton rubrum. The benzodioxol group’s electron-rich nature contrasts with the pyridinyl group, suggesting divergent mechanisms of action .
Key Data Tables
Table 1: Structural and Electronic Comparisons
*Estimated based on analogous compounds in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
